molecular formula C17H16N2O2 B4921356 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole

3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole

Cat. No. B4921356
M. Wt: 280.32 g/mol
InChI Key: SEULBMBWSNVJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole, also known as DMHP, is a synthetic compound that has been studied for its potential use in various scientific research applications. DMHP is a pyrazole derivative that has been synthesized through a number of methods, and has been found to have a unique mechanism of action that may be useful in studying certain biochemical and physiological effects.

Mechanism of Action

3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to bind to a specific receptor known as the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that is involved in the regulation of gene expression, and has been found to play a role in a variety of physiological processes, including lipid and glucose metabolism, inflammation, and cell differentiation. 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to activate PPARγ, leading to a variety of downstream effects that may be useful in studying certain biochemical and physiological processes.
Biochemical and Physiological Effects
3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to have a number of biochemical and physiological effects, including the regulation of inflammation and oxidative stress. 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has also been found to reduce oxidative stress, which is a process that can lead to cellular damage and is associated with a variety of diseases and conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole in lab experiments is that it has been found to have a unique mechanism of action that may be useful in studying certain biochemical and physiological processes. Another advantage is that 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been synthesized through a number of different methods, making it readily available for use in lab experiments. However, one limitation of using 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole in lab experiments is that its effects may be specific to certain cell types or tissues, and may not be generalizable to other systems.

Future Directions

There are a number of future directions for research on 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole, including the investigation of its potential therapeutic effects in the treatment of certain diseases and conditions, such as diabetes, obesity, and cancer. Other future directions include the study of its effects on other physiological processes, such as lipid and glucose metabolism, and the investigation of its potential use in combination with other therapeutic agents. Additionally, further research is needed to elucidate the specific mechanisms by which 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole exerts its effects, and to determine its potential limitations and side effects.

Synthesis Methods

3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been synthesized through a number of different methods, including the reaction of 2,4-dimethoxybromobenzene with 3-aminobiphenyl in the presence of a palladium catalyst. Other methods have included the reaction of 2,4-dimethoxybromobenzene with 3-aminobiphenyl in the presence of an iron catalyst, as well as the reaction of 2,4-dimethoxyphenylhydrazine with 3-bromo-2'-methoxybiphenyl.

Scientific Research Applications

3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been studied for its potential use in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of certain diseases and conditions. 3-(2',4'-dimethoxy-3-biphenylyl)-1H-pyrazole has been found to have a unique mechanism of action that may be useful in studying certain biochemical and physiological effects, including the regulation of inflammation and oxidative stress.

properties

IUPAC Name

5-[3-(2,4-dimethoxyphenyl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-20-14-6-7-15(17(11-14)21-2)12-4-3-5-13(10-12)16-8-9-18-19-16/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEULBMBWSNVJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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